molecular formula C12H19ClN2O B3040215 3-Chloro-6-(octyloxy)pyridazine CAS No. 17321-27-6

3-Chloro-6-(octyloxy)pyridazine

Cat. No.: B3040215
CAS No.: 17321-27-6
M. Wt: 242.74 g/mol
InChI Key: FCOZNBOOOLVSOJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(octyloxy)pyridazine is a heterocyclic compound with the molecular formula C12H19ClN2O. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(octyloxy)pyridazine typically involves the reaction of 3,6-dichloropyridazine with octanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the octyloxy group. The reaction can be summarized as follows:

3,6-dichloropyridazine+octanolbase, refluxThis compound+HCl\text{3,6-dichloropyridazine} + \text{octanol} \xrightarrow{\text{base, reflux}} \text{this compound} + \text{HCl} 3,6-dichloropyridazine+octanolbase, reflux​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(octyloxy)pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The octyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

    Nucleophilic Substitution: Substituted pyridazine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyridazine derivatives.

Scientific Research Applications

3-Chloro-6-(octyloxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(octyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(hexyloxy)pyridazine
  • 3-Chloro-6-(decyloxy)pyridazine
  • 3-Chloro-6-(dodecyloxy)pyridazine

Uniqueness

3-Chloro-6-(octyloxy)pyridazine is unique due to its specific octyloxy substituent, which imparts distinct physicochemical properties and biological activities. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, stability, and bioactivity profiles .

Properties

IUPAC Name

3-chloro-6-octoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-2-3-4-5-6-7-10-16-12-9-8-11(13)14-15-12/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOZNBOOOLVSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304604
Record name 3-Chloro-6-(octyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-27-6
Record name 3-Chloro-6-(octyloxy)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17321-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(octyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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